molecular formula C12H21N3O2 B12112630 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione

Cat. No.: B12112630
M. Wt: 239.31 g/mol
InChI Key: CZBOIKUXBZPHCD-UHFFFAOYSA-N
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Description

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a bicyclic imidazolidine-2,4-dione core substituted with a piperidin-3-yl group at the 5-position and an isopropyl group at the 3-position. Its hydrochloride salt form enhances solubility and stability, as noted in its IUPAC nomenclature ().

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C12H21N3O2/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9/h8-9,13H,4-7H2,1-3H3,(H,14,17)

InChI Key

CZBOIKUXBZPHCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for thiazolidine-2,4-dione, including:

    Cyclization of α-amino acids: Starting from an α-amino acid, cyclization with formaldehyde and ammonium acetate leads to the formation of thiazolidine-2,4-dione.

    Ring closure of β-ketoesters: β-ketoesters can undergo intramolecular cyclization to yield the desired compound.

Industrial Production:: While not widely produced industrially, researchers have explored efficient methods for large-scale synthesis. These methods often involve starting materials like α-amino acids or β-ketoesters.

Chemical Reactions Analysis

Thiazolidine-2,4-dione participates in various reactions:

    Oxidation: It can be oxidized to form thiazolidinediones, which have antidiabetic properties.

    Reduction: Reduction of the carbonyl group yields aminothiazolidines.

    Substitution: Substituents on the piperidine ring can undergo nucleophilic substitution reactions.

Common reagents include hydrazine , hydrogen peroxide , and alkali metal hydrides . Major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

    Building Block: Thiazolidine-2,4-dione serves as a versatile building block for designing novel compounds.

    Medicinal Chemistry: Derivatives exhibit antidiabetic, anti-inflammatory, and antimicrobial activities.

Biology and Medicine::

    Antidiabetic Agents: Thiazolidinediones (TZDs) derived from this compound are used to treat type 2 diabetes by enhancing insulin sensitivity.

    Anticancer Potential: Some derivatives show promise as anticancer agents due to their effects on cell cycle regulation.

Industry::

    Pharmaceuticals: TZDs are marketed drugs (e.g., pioglitazone, rosiglitazone).

    Agrochemicals: Thiazolidine-2,4-dione derivatives find applications in crop protection.

Mechanism of Action

The antidiabetic effect of TZDs involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This nuclear receptor regulates glucose metabolism, adipogenesis, and inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and analytical differences between the target compound and its analogues:

Compound Name/ID Substituents Molecular Weight (g/mol) Purity/Retention Time Key Observations
Target Compound () 5-(Piperidin-3-yl), 3-(propan-2-yl) ~265.7 (HCl salt) N/A Hydrochloride salt likely improves aqueous solubility.
Compound 9 () 5-(4-Fluorophenyl), 3-(4-chlorophenoxy-piperidinyl) N/A 100% purity, 5.10 min RT High purity, fluorophenyl enhances lipophilicity and selectivity.
Compound 116 () 5-(4-Tetrazolylphenyl), 3-(difluorophenyl-oxoethyl) ~422.4 68% yield, UPLC-MS confirmed Tetrazolyl group may confer metabolic stability; oxoethyl linker influences flexibility.
Compound 26 () 5-(Naphthalen-2-yl), 3-(triazine-morpholino) ~463.5 N/A Demonstrated 5-HT6 receptor affinity; triazine enhances π-π stacking.
Pyridin-3-yl Analogue () 5-(Pyridin-3-yl) 235.66 (HCl salt) N/A Pyridine substitution increases basicity vs. piperidine.
Quinazolinone Complex () 5-(4-Quinazolinonylphenyl) ~380.4 Crystal structure resolved Binds tankyrase 2; quinazolinone contributes to hydrogen bonding.

Key Trends :

  • Substituent Effects : Aryl groups (e.g., naphthyl, fluorophenyl) enhance lipophilicity and receptor binding, while heterocycles (piperidine, pyridine) modulate basicity and solubility ().
  • Salt Forms : Hydrochloride salts (target compound, ) improve solubility, critical for bioavailability ().
  • Retention Time: Lower retention times (e.g., 3.04 min for Compound 15 in ) correlate with reduced hydrophobicity, influenced by polar substituents like cyanophenyl.

Biological Activity

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione, a compound with potential therapeutic applications, has garnered interest in scientific research due to its biological activity. This article explores its biological properties, including mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 238.29 g/mol

The imidazolidine ring system contributes to the compound's biological activity, particularly in modulating various biochemical pathways.

Research indicates that 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione may exert its effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to cancer progression and inflammation. For instance, it may affect the sodium hydrogen exchanger (NHE), which plays a role in cellular pH regulation and is implicated in cancer cell proliferation .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic properties against several cancer cell lines. The IC50 values for various cancer types suggest significant potency, with some derivatives showing IC50 values as low as 6.09 µM against specific targets .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in malignant cells through both intrinsic and extrinsic pathways. This suggests a dual mechanism where it not only halts proliferation but also promotes programmed cell death in cancerous cells .

Anticancer Activity

A series of studies have evaluated the anticancer potential of 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione:

Cell Line IC50 (µM) Effect
HeLa (cervical)8.9Significant cytotoxicity
K562 (leukemia)8.5Strong inhibition of cell growth
MDA-MB-361 (breast)12.7Comparable to cisplatin (21.5 µM)

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects against various pathogens. Preliminary screening revealed effective inhibition of Gram-positive bacteria, suggesting its utility in treating bacterial infections alongside cancer therapy .

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